![molecular formula C11H17ClN2O2 B2611329 Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride CAS No. 934634-53-4](/img/structure/B2611329.png)
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 934634-53-4 . It has a molecular weight of 244.72 and a molecular formula of C11H17ClN2O2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .
Physical And Chemical Properties Analysis
“this compound” is a powder . Its storage temperature is 4 degrees Celsius . The boiling point is not specified .
Aplicaciones Científicas De Investigación
Pharmacological Profile and Antitumor Activity The pharmacological profile of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, as part of a class of compounds known as histone deacetylase inhibitors, has been explored for its antitumor activities. A study on MS-275, a compound with a similar functional group, highlighted its potential in treating refractory solid tumors and lymphomas. The study found that MS-275 is well-tolerated in patients, with doses leading to biologically relevant plasma concentrations and antitumor activity, indicating the potential therapeutic applications of similar carbamate compounds in oncology (Gore et al., 2008).
Drug Metabolism and Pharmacokinetics Investigations into the metabolism and excretion of compounds structurally related to this compound reveal insights into their pharmacokinetic profiles. For example, a study on the metabolism of 3-phenylpropyl carbamate in humans utilized an ion cluster technique to identify urinary metabolites, showcasing the methodologies used to understand the metabolic pathways of carbamates, which could be relevant for the metabolism of this compound (Horie & Bara, 1978).
Toxicological Studies Carbamates, including those structurally related to this compound, have been the subject of toxicological studies to understand their effects on human health. For instance, research on carbamates' potential to cause polyneuropathy after severe poisoning indicates the importance of understanding the toxicological profiles of such compounds (Lotti & Moretto, 2006).
Clinical Development of Neuromodulators The development and characterization of neuromodulators for treating neurological conditions provide a framework for researching this compound. A study on RWJ-333369, sharing a similar functional group, detailed the absorption, metabolism, and excretion in humans, highlighting the importance of such studies in developing new therapeutics (Mannens et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPQSQLDKMQRB-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
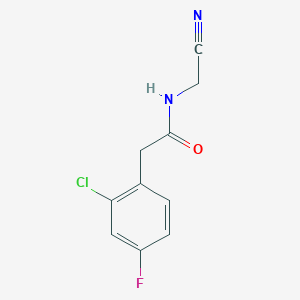
![2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2611249.png)
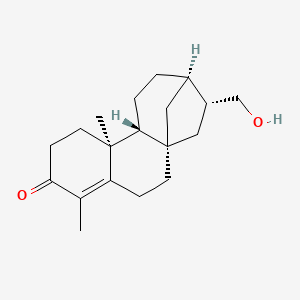
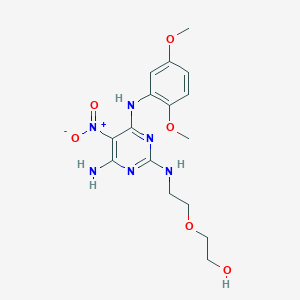
![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2611260.png)
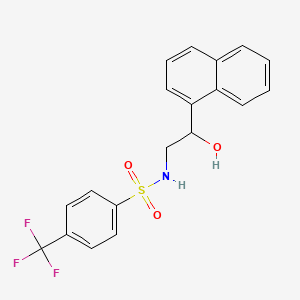

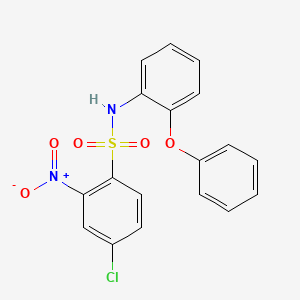

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2611268.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2611269.png)